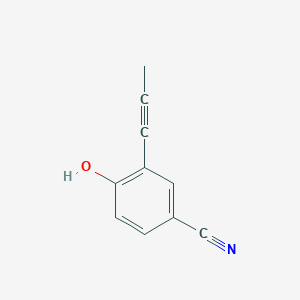








|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]#[C:11][CH3:12].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.O1CCOCC1>[CH3:12][C:11]1[O:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=2[CH:10]=1 |f:1.2|
|




|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 1 h under N2
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
were removed under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
the residue was filtered through a small pad of SiO2
|
|
Type
|
WASH
|
|
Details
|
washed with fresh CH2Cl2 (3×15 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phase was evaporated to dryness
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC2=C(C1)C=C(C=C2)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.16 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |